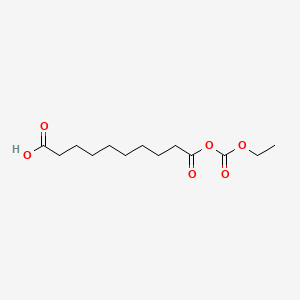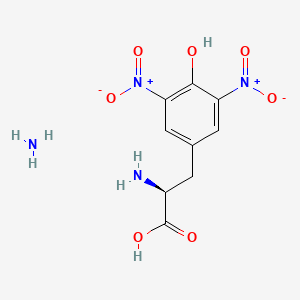
3,5-Dinitro-L-tyrosine Ammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitro-L-tyrosine Ammonium Salt: is a research chemical with the molecular formula C9H9N3O7·x(NH3) and a molecular weight of 271.18 + x(17.03) . It appears as a red to dark orange solid and is slightly soluble in aqueous acid and DMSO. This compound is hygroscopic and should be stored at -20°C. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-L-tyrosine Ammonium Salt involves the nitration of L-tyrosine. The process typically includes the following steps:
Nitration of L-tyrosine: L-tyrosine is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce nitro groups at the 3 and 5 positions of the aromatic ring.
Formation of Ammonium Salt: The resulting 3,5-dinitro-L-tyrosine is then neutralized with ammonia to form the ammonium salt.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dinitro-L-tyrosine Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3,5-diamino-L-tyrosine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
3,5-Dinitro-L-tyrosine Ammonium Salt has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 3,5-Dinitro-L-tyrosine Ammonium Salt involves its interaction with molecular targets in biological systems. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell damage or death. The compound may also interact with specific enzymes or proteins, inhibiting their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
3,5-Dinitro-L-tyrosine Sodium Salt: Similar structure but with sodium as the counterion instead of ammonium.
3,5-Dinitro-1H-1,2,4-triazole: Another nitroaromatic compound with different applications and properties.
1-Methyl-3,5-dinitro-2-pyridone: Used in nucleophilic-type ring transformations.
Uniqueness: 3,5-Dinitro-L-tyrosine Ammonium Salt is unique due to its specific combination of nitro groups and the L-tyrosine backbone. This structure allows it to participate in a variety of chemical reactions and makes it useful in diverse research applications.
Propriétés
Formule moléculaire |
C9H12N4O7 |
|---|---|
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid;azane |
InChI |
InChI=1S/C9H9N3O7.H3N/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);1H3/t5-;/m0./s1 |
Clé InChI |
QVPLHOCLKNEMKQ-JEDNCBNOSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N.N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


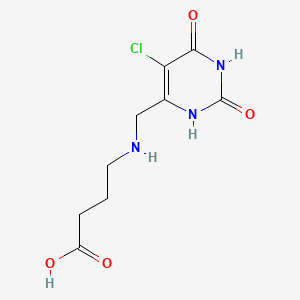
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
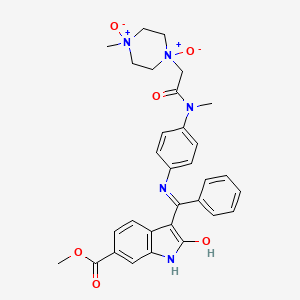
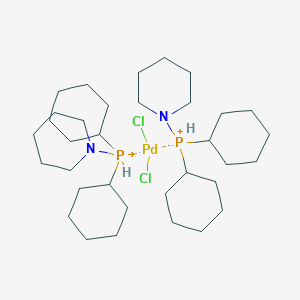
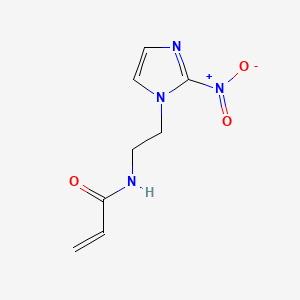
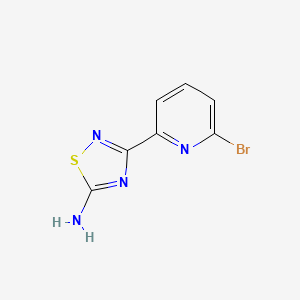
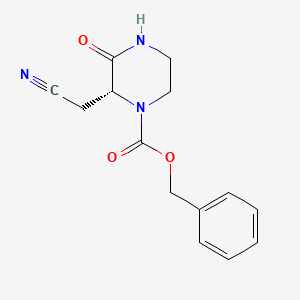
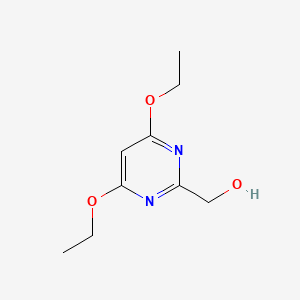
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
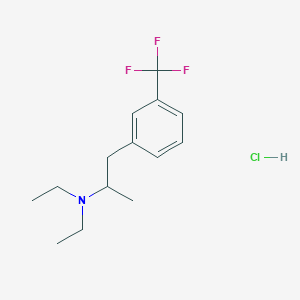
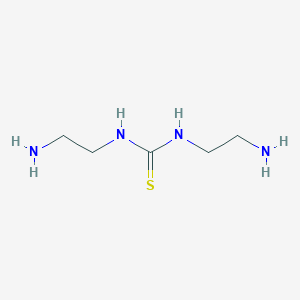
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
